Cas no 2172386-15-9 (3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorophenylformamido}-2-methylpropanoic acid)

3-{5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-fluorophenylformamido}-2-methylpropanoic acid is a fluorinated aromatic compound featuring an Fmoc-protected amine group and a carboxylic acid functionality. Its structure makes it valuable in peptide synthesis and medicinal chemistry, where the Fmoc group serves as a temporary protecting group for amines under mild basic conditions. The fluorine substitution enhances metabolic stability and binding affinity in target interactions, while the methylpropanoic acid moiety offers additional reactivity for conjugation. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and the development of bioactive molecules, providing precise control over molecular architecture. Its well-defined reactivity profile ensures high selectivity in coupling and deprotection steps.
3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorophenylformamido}-2-methylpropanoic acid structure
2172386-15-9 structure
Product Name:3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorophenylformamido}-2-methylpropanoic acid
CAS No:2172386-15-9
MF:C26H23FN2O5
MW:462.469630479813
CID:6029370
PubChem ID:165552763
Update Time:2025-05-20

3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorophenylformamido}-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorophenylformamido}-2-methylpropanoic acid
    • 2172386-15-9
    • EN300-1480359
    • 3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorophenyl]formamido}-2-methylpropanoic acid
    • Inchi: 1S/C26H23FN2O5/c1-15(25(31)32)13-28-24(30)21-12-16(10-11-23(21)27)29-26(33)34-14-22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-12,15,22H,13-14H2,1H3,(H,28,30)(H,29,33)(H,31,32)
    • InChI Key: JHRITWJCJMOFDD-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C=C1C(NCC(C(=O)O)C)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 462.15910000g/mol
  • Monoisotopic Mass: 462.15910000g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 727
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 105Ų

3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorophenylformamido}-2-methylpropanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1480359-0.05g
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorophenyl]formamido}-2-methylpropanoic acid
2172386-15-9
0.05g
$2829.0 2023-06-06
Enamine
EN300-1480359-0.1g
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorophenyl]formamido}-2-methylpropanoic acid
2172386-15-9
0.1g
$2963.0 2023-06-06
Enamine
EN300-1480359-0.25g
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorophenyl]formamido}-2-methylpropanoic acid
2172386-15-9
0.25g
$3099.0 2023-06-06
Enamine
EN300-1480359-0.5g
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorophenyl]formamido}-2-methylpropanoic acid
2172386-15-9
0.5g
$3233.0 2023-06-06
Enamine
EN300-1480359-1.0g
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorophenyl]formamido}-2-methylpropanoic acid
2172386-15-9
1g
$3368.0 2023-06-06
Enamine
EN300-1480359-2.5g
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorophenyl]formamido}-2-methylpropanoic acid
2172386-15-9
2.5g
$6602.0 2023-06-06
Enamine
EN300-1480359-5.0g
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorophenyl]formamido}-2-methylpropanoic acid
2172386-15-9
5g
$9769.0 2023-06-06
Enamine
EN300-1480359-10.0g
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorophenyl]formamido}-2-methylpropanoic acid
2172386-15-9
10g
$14487.0 2023-06-06
Enamine
EN300-1480359-50mg
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorophenyl]formamido}-2-methylpropanoic acid
2172386-15-9
50mg
$2829.0 2023-09-28
Enamine
EN300-1480359-100mg
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorophenyl]formamido}-2-methylpropanoic acid
2172386-15-9
100mg
$2963.0 2023-09-28

3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorophenylformamido}-2-methylpropanoic acid Related Literature

Additional information on 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorophenylformamido}-2-methylpropanoic acid

Introduction to 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorophenylformamido}-2-methylpropanoic acid (CAS No. 2172386-15-9)

3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorophenylformamido}-2-methylpropanoic acid, identified by the CAS number 2172386-15-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a fluorophenyl moiety, and an amino acid derivative. The structural complexity of this molecule not only makes it a subject of interest for synthetic chemists but also positions it as a potential candidate for various therapeutic applications.

The presence of the Fmoc group in the molecular structure is particularly noteworthy, as it is widely recognized in peptide synthesis for its role in protecting amino groups during solid-phase peptide manufacturing. The fluorophenyl component introduces unique electronic and steric properties, which can influence the compound's interactions with biological targets. Furthermore, the 2-methylpropanoic acid moiety contributes to the overall hydrophobicity and metabolic stability of the molecule, making it a promising candidate for further development.

In recent years, there has been growing interest in designing molecules that incorporate fluorine atoms due to their ability to modulate pharmacokinetic properties such as bioavailability, metabolic stability, and binding affinity. The fluorophenylformamido segment in this compound suggests potential interactions with enzymes or receptors that are sensitive to fluorinated aromatic systems. This has led to its investigation in various preclinical studies aimed at identifying novel pharmacological agents.

One of the most compelling aspects of this compound is its potential application in drug discovery. The combination of structural features such as the Fmoc-protected amino group, the fluorinated aromatic ring, and the methylpropanoic acid side chain creates a versatile scaffold that can be modified to target specific biological pathways. Researchers have been exploring derivatives of this compound for their potential in treating conditions such as inflammation, cancer, and neurological disorders.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorophenylformamido}-2-methylpropanoic acid (CAS No. 2172386-15-9). Molecular docking studies have shown that this molecule can interact with various protein targets, including kinases and transcription factors, which are critical in many disease pathways. These interactions have been validated through experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

The synthesis of this compound presents a significant challenge due to its intricate structure. However, recent breakthroughs in synthetic methodologies have made it more feasible to produce this molecule on a larger scale. Techniques such as palladium-catalyzed cross-coupling reactions and automated peptide synthesis have streamlined the process, allowing researchers to explore its full potential more efficiently.

In conclusion, 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorophenylformamido}-2-methylpropanoic acid (CAS No. 2172386-15-9) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound, it is likely that its importance in medicinal chemistry will only grow.

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.